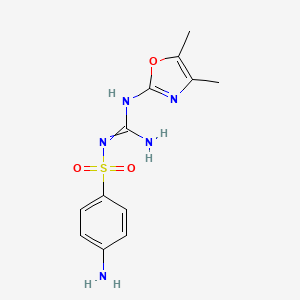
Sulfaguanole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
スルファグアノール: は、スルホンアミド系に属する合成抗菌剤です。幅広い抗菌作用で知られており、主に獣医学で使用されています。 スルファグアノールの分子式はC12H15N5O3S で、分子量は309.34 g/mol です .
製造方法
合成ルートと反応条件:
N1-[p-アミノベンゼンスルホニル]-N3-シアノグアニジンとアセトインとの反応: この方法は、N1-[p-アミノベンゼンスルホニル]-N3-シアノグアニジン23.9グラムとアセトイン13.2グラムを、水120ccとメタノール120ccの混合物中で撹拌することを含みます。
スルファとグアニジン硝酸塩との反応: スルファグアノールは、スルファとグアニジン硝酸塩をソーダ中で溶融し、真空濃縮することによっても合成できます.
工業的製造方法: スルファグアノールの工業的製造は、通常、上記の方法を用いた大規模合成を含み、再結晶などの制御された反応条件と精製工程によって高純度と収率を確保しています。
準備方法
Synthetic Routes and Reaction Conditions:
Reaction with N1-[p-amino benzene sulfonyl]-N3-cyanoguanidine and acetoin: This method involves stirring 23.9 grams of N1-[p-amino benzene sulfonyl]-N3-cyanoguanidine and 13.2 grams of acetoin in a mixture of 120 cc of water and 120 cc of methanol.
Reaction with sulfa and guanidine nitrate: Sulfaguanole can also be synthesized by melting sulfa and guanidine nitrate in soda, followed by vacuum condensation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, ensuring high purity and yield through controlled reaction conditions and purification steps such as recrystallization.
化学反応の分析
反応の種類:
還元: スルファグアノールの還元反応も可能ですが、詳細な情報は限られています。
置換: スルファグアノールは置換反応、特にスルホンアミド基に関与する置換反応に参加できます。
一般的な試薬と条件:
酸化剤:
還元剤: 一般的な還元剤には、水素ガスや金属水素化物が含まれます。
置換試薬: 置換反応には、さまざまな求核剤を使用できます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応は官能基が修飾された誘導体を生成する可能性があります。
科学研究への応用
化学: スルファグアノールは、スルホンアミド化合物の性質と反応を研究する化学研究で使用されています。これは、同様の抗菌剤の挙動を理解するためのモデル化合物として役立ちます。
生物学: 生物学的研究では、スルファグアノールは、さまざまな細菌株に対する抗菌活性を調査するために使用されます。これは、細菌の耐性メカニズムと新しい抗菌剤の開発を理解するのに役立ちます。
医学: 主に獣医学で使用されていますが、スルファグアノールの抗菌特性は、ヒト医学における潜在的な用途について研究されています。研究は、細菌感染症の治療における有効性と安全性に焦点を当てています。
産業: スルファグアノールは、製薬業界で抗菌薬の開発と製造に使用されています。また、獣医学の製剤にも使用されています。
科学的研究の応用
Chemistry: Sulfaguanole is used in chemical research to study the properties and reactions of sulfonamide compounds. It serves as a model compound for understanding the behavior of similar antibacterial agents.
Biology: In biological research, this compound is used to investigate its antibacterial activity against various bacterial strains. It helps in understanding the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: While primarily used in veterinary medicine, this compound’s antibacterial properties are studied for potential applications in human medicine. Research focuses on its efficacy and safety in treating bacterial infections.
Industry: this compound is used in the pharmaceutical industry for the development and production of antibacterial drugs. It is also used in the formulation of veterinary medicines.
作用機序
スルファグアノールは、細菌における葉酸の合成を阻害することで抗菌作用を発揮します。これは、葉酸の生成に不可欠な酵素であるジヒドロプテロエートシンターゼを標的にします。 この酵素を阻害することで、スルファグアノールは細菌がDNA、RNA、タンパク質を合成することを防ぎ、最終的に細菌細胞の死に至ります .
類似化合物との比較
類似化合物:
スルファグアニジン: 同様の抗菌特性を持つ別のスルホンアミド化合物です。
スルファジアジン: 細菌感染症の治療に使用されるスルホンアミドです。
スルファメトキサゾール: 細菌感染症の治療のためにトリメトプリムと組み合わせてよく使用されます。
スルファグアノールのユニークさ: スルファグアノールは、細菌の葉酸合成を効果的に阻害することを可能にするその特異的な構造によりユニークです。 その幅広い活性と比較的低い毒性により、獣医学において貴重な化合物となっています .
特性
CAS番号 |
27031-08-9 |
|---|---|
分子式 |
C12H15N5O3S |
分子量 |
309.35 g/mol |
IUPAC名 |
2-(4-aminophenyl)sulfonyl-1-(4,5-dimethyl-1,3-oxazol-2-yl)guanidine |
InChI |
InChI=1S/C12H15N5O3S/c1-7-8(2)20-12(15-7)16-11(14)17-21(18,19)10-5-3-9(13)4-6-10/h3-6H,13H2,1-2H3,(H3,14,15,16,17) |
InChIキー |
IJZUQDQOAFUFJY-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=N1)NC(=NS(=O)(=O)C2=CC=C(C=C2)N)N)C |
異性体SMILES |
CC1=C(OC(=N1)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)N)/N)C |
正規SMILES |
CC1=C(OC(=N1)NC(=NS(=O)(=O)C2=CC=C(C=C2)N)N)C |
同義語 |
4,5-dimethyl-2-oxazolylamidinosulfanilamide Enterocura sulfaguanol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


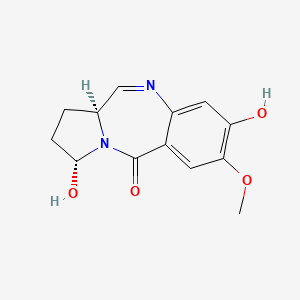
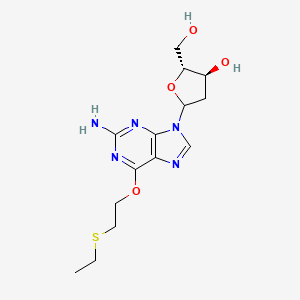
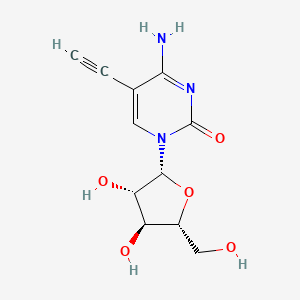
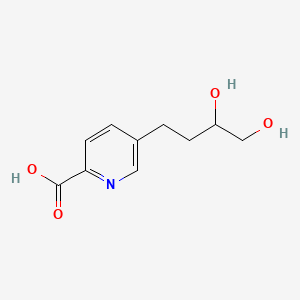

![N-[3-hydroxy-2-methyl-6-[[3,5,10,12-tetrahydroxy-3-(1-hydroxyethyl)-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide](/img/structure/B1195197.png)
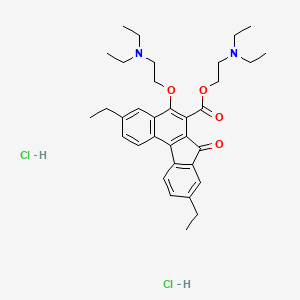
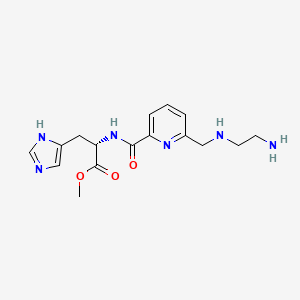
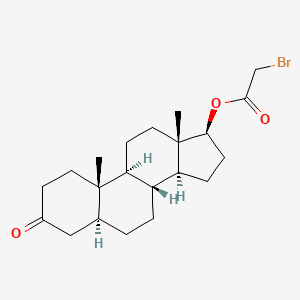


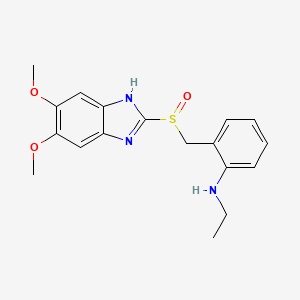

![(2S)-2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)-3-iodophenyl]propanoic acid](/img/structure/B1195209.png)
